6-Azauracil
CAS No.: 461-89-2
Cat. No.: VC0520011
Molecular Formula: C3H3N3O2
Molecular Weight: 113.08 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 461-89-2 |
|---|---|
| Molecular Formula | C3H3N3O2 |
| Molecular Weight | 113.08 g/mol |
| IUPAC Name | 2H-1,2,4-triazine-3,5-dione |
| Standard InChI | InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) |
| Standard InChI Key | SSPYSWLZOPCOLO-UHFFFAOYSA-N |
| SMILES | C1=NNC(=O)NC1=O |
| Canonical SMILES | C1=NNC(=O)NC1=O |
| Appearance | Solid powder |
| Melting Point | 274.5 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
6-Azauracil (CAS 461-89-2) is a 1,2,4-triazine derivative with oxo groups at positions 3 and 5. Its planar structure (Figure 1) facilitates interactions with enzymes involved in nucleotide metabolism . The compound’s IUPAC name is 2H-1,2,4-triazine-3,5-dione, and its SMILES notation is .
Table 1: Key Chemical Identifiers of 6-Azauracil
| Property | Value |
|---|---|
| Molecular Weight | 113.08 g/mol |
| Melting Point | 274–282°C |
| Solubility | Partly soluble in HO, ethanol, DMSO, 1 M NHOH (50 mg/mL) |
| pKa | 0.05 |
| 258 nm (in 0.1 M HCl) | |
| Extinction Coefficient |
Spectral Properties
Fluorescence spectroscopy studies reveal that 6-AU derivatives exhibit unique emission profiles, enabling rapid characterization of their optical properties. For instance, substitutions at the N-1 position enhance fluorescence intensity, making these derivatives valuable in photodynamic therapy and sensor development .
Mechanism of Action: Nucleotide Depletion and Transcriptional Modulation
Inhibition of Nucleotide Biosynthesis
6-AU disrupts purine and pyrimidine synthesis by competitively inhibiting orotidine-5'-monophosphate decarboxylase (OMPD) and inosine-5'-monophosphate dehydrogenase (IMPDH), enzymes critical for UTP and GTP production . This depletion alters nucleotide pools, impairing RNA and DNA synthesis in microorganisms like Saccharomyces cerevisiae and Lactobacillus bulgaricus .
Transcriptional Consequences
In S. cerevisiae, 6-AU exacerbates transcription elongation defects in mutants lacking RNA polymerase II (Pol II) subunits or elongation factors (e.g., SII). Wild-type cells treated with 6-AU show induced expression of the PUR5 gene (encoding IMPDH), while elongation-defective mutants fail to upregulate PUR5 or GAL1, linking nucleotide availability to transcriptional fidelity . Genome-wide screens in Schizosaccharomyces pombe identified 66 deletion mutants sensitive to 6-AU, including genes involved in chromatin remodeling (CLRC complex) and spindle pole body assembly .
Pharmacological and Antimicrobial Applications
Antitumor Activity
As a uracil analog, 6-AU exhibits antitumor properties by stalling DNA replication in rapidly dividing cells. Studies in the 1950s demonstrated its efficacy against murine leukemia models, though clinical use remains limited due to toxicity .
Thyroid Receptor Agonism
Structural modifications of 6-AU have yielded thyromimetics with 100-fold selectivity for thyroid receptor beta (TRβ) over TRα. X-ray crystallography reveals that the 6-azauracil moiety hydrogen-bonds with TRβ’s Ser277 and Asn331, enabling isoform-specific activation .
Antimicrobial Effects
6-AU inhibits growth in uracil-dependent microbes like Streptococcus faecalis and Lactobacillus casei by competing with uracil incorporation. Resistance emerges in S. faecalis populations lacking uracil, but co-administration with low uracil prevents resistance .
Synthetic Routes and Derivatives
Synthesis of 6-Azauracil
The original synthesis involves cyclization of thiourea derivatives, as described in The Journal of Organic Chemistry (1958) . Modern routes employ unsaturated alkylating agents (e.g., 4-bromobut-2-enyl diethyl phosphonate) to yield acyclonucleoside derivatives with propargyl groups at the N-3 position .
Phosphonate Derivatives
Phosphonate analogs, such as compounds 19 and 20, exhibit enhanced bioavailability. These derivatives are synthesized via alkylation of 6-AU with phosphonate-containing reagents under basic conditions (KCO/DMF) .
Genetic and Transcriptional Insights from Model Organisms
Yeast as a Model System
In S. cerevisiae, 6-AU sensitivity screens have identified critical genes in transcriptional elongation (e.g., SET2, encoding a histone methyltransferase). set2Δ mutants show impaired growth in 6-AU, linking histone modification to nucleotide stress responses .
Chromosome Segregation Defects
Fission yeast screens revealed that 6-AU-sensitive mutants are enriched for genes involved in chromosome segregation (e.g., mis6, sid4). This suggests nucleotide depletion exacerbates errors in mitotic spindle assembly .
Analytical Characterization Techniques
Fluorescence Spectroscopy
6-AU derivatives exhibit strong fluorescence emission at 400–450 nm when excited at 300 nm, enabling quantification in biological matrices. Substituents at the N-1 position shift emission maxima, providing structural insights .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (258 nm) is the gold standard for quantifying 6-AU in pharmacokinetic studies. Retention times typically range from 8–10 minutes under isocratic conditions .
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